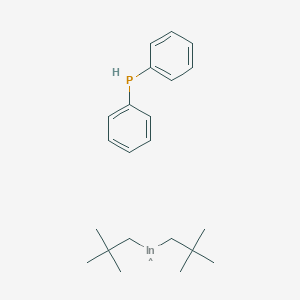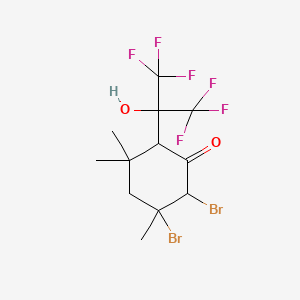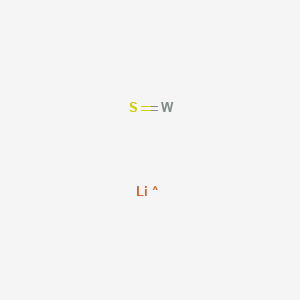
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group and two ester groups at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate typically involves the esterification of 4-methylpyridine-1,3-dicarboxylic acid. One common method includes the reaction of 4-methylpyridine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-methylpyridine-1,3-dicarboxylic acid.
Reduction: 4-methylpyridine-1,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diacetyl-1,4-dihydro-4-methylpyridine: Similar in structure but with acetyl groups instead of ester groups.
4-Methylpyridine-1,3-dicarboxylic acid: The parent acid form of the compound.
Dimethyl 2,4-pyridinedicarboxylate: A related compound with ester groups at different positions.
Uniqueness
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester groups make it a versatile intermediate in organic synthesis, and its potential biological activities make it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
105619-13-4 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
dimethyl 4-methyl-4H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-11(10(13)15-3)6-8(7)9(12)14-2/h4-7H,1-3H3 |
Clé InChI |
JHLLRACBGZFNJN-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CN(C=C1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
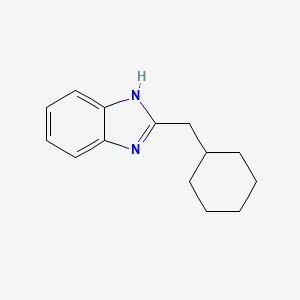

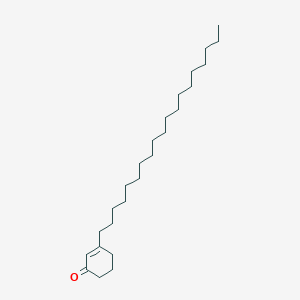
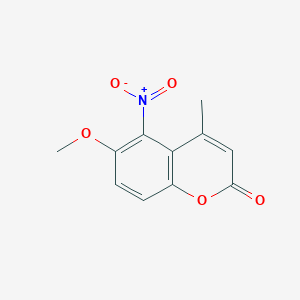
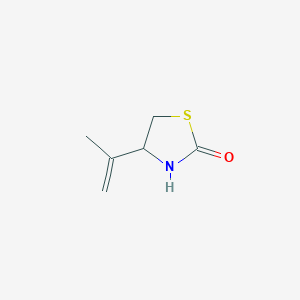
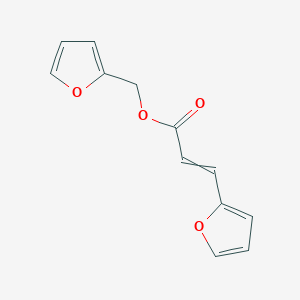
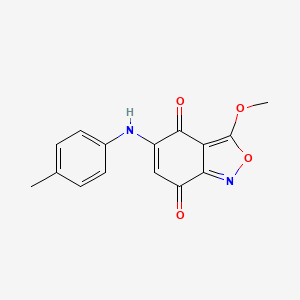
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)


